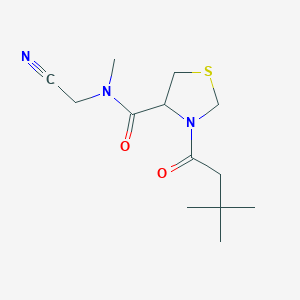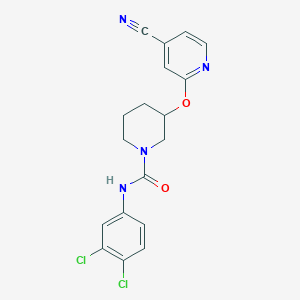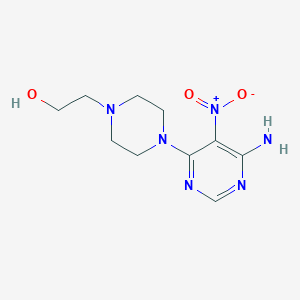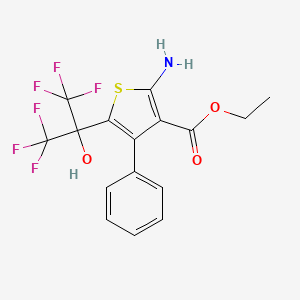![molecular formula C10H12N4O B2449056 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol CAS No. 1564913-44-5](/img/structure/B2449056.png)
1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” belongs to a class of pyrazolo[1,5-a]pyrazin-4-yl derivatives . These compounds have been studied for their potential therapeutic effects, particularly in treating symptoms of autoimmune or inflammatory diseases .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a series of chemical reactions. For instance, one method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These compounds can then be used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .Molecular Structure Analysis
The molecular structure of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” is complex, with various substituents that can independently be hydrogen, amino, alkyl, or hydroxy alkyl groups . The compound can exist in different tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazin-4-yl derivatives are diverse. For example, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Applications De Recherche Scientifique
Antiproliferative Effects on Lung Adenocarcinoma Cells
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives that were not previously reported in the literature . These derivatives were tested for their cytotoxic effects on the A549 lung adenocarcinoma cell line. Notably, two derivatives exhibited a significant increase in cell death rate, suggesting their potential as antiproliferative agents.
Neuropsychiatric Therapeutics: GluN2A-Selective Modulators
Activation of NMDARs containing GluN2A subunits has emerged as a promising therapeutic approach for neuropsychiatric diseases like schizophrenia, depression, and epilepsy. Researchers have developed potent and brain-penetrable GluN2A-selective positive allosteric modulators, which could have implications for treating these conditions .
Antitumor Activity
Molecular docking studies have further elucidated the antitumor activity of pyrazolo[1,5-a]pyrazin-4-ones. These compounds exhibit promising effects against cancer cells, making them potential candidates for further investigation .
Aurora-A Kinase Inhibition
Compound 21, a pyrazolo[1,5-a]pyrazin-4-one derivative, displayed significant anticancer efficacy against HCT116 and MCF-7 cell lines. It specifically inhibits Aurora-A kinase, a critical regulator of cell division and a target for cancer therapy .
Heterocyclic Drug Design and Discovery
Pyrazolo[1,5-a]pyrazin-4-ones belong to a group of heterocyclic compounds with diverse tautomeric forms. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, showing potential in various biomedical applications. Their inclusion in more than 5500 references underscores their significance .
Orientations Futures
The future directions for the study of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their therapeutic potential, particularly as JAK inhibitors . Additionally, the development of more efficient synthesis methods and a deeper understanding of their physical and chemical properties could also be areas of future research.
Propriétés
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-8-2-5-13(7-8)10-9-1-3-12-14(9)6-4-11-10/h1,3-4,6,8,15H,2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUZOABMKGWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

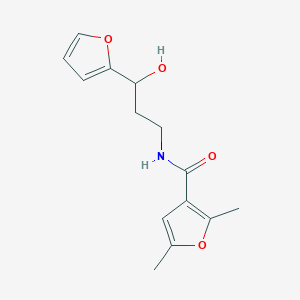
![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)
![N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2448977.png)
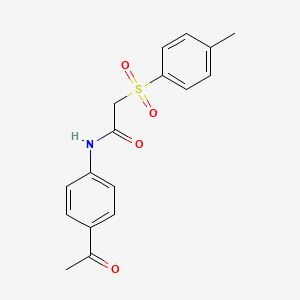
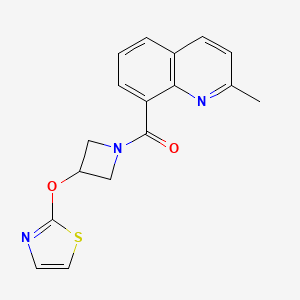

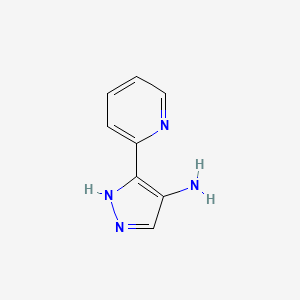
![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

